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molecular formula C15H32N4O3 B8410300 (5R,6S)-2,2-Dimethyl-6-(1,4,7,10-tetraazacyclododec-1-yl)-1,3-dioxepan-5-ol

(5R,6S)-2,2-Dimethyl-6-(1,4,7,10-tetraazacyclododec-1-yl)-1,3-dioxepan-5-ol

Cat. No. B8410300
M. Wt: 316.44 g/mol
InChI Key: FRELRIWZBXADCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05386028

Procedure details

72.7 g (767 mmol) of chloroacetic acid is added under ice/water cooling and nitrogen atmosphere to 60.7 g (192 mmol) of the crude product obtained from example 3a in 500 ml of deionized water. Then, the pH is adjusted to 9.5 with about 42 ml of 10 molar sodium hydroxide solution. The reaction solution is heated to 70° C. and the pH is kept at 9.1-9.5 by adding 10 molar sodium hydroxide solution. For 4 hours of additional stirring time, the pH is maintained at 70° C. The reaction mixture is cooled to 30° C. and acidified with 97 ml of conc. HCl to pH=0.8, heated to 60° C. and stirred for one more hour at this temperature. Then, it is evaporated to dryness in a vacuum at this temperature. The residue is mixed twice with 310 ml of MeOH/EtOH each and in each case again evaporated to dryness. The residue is then mixed with 620 ml of methanol and stirred at 50° C. for 30 minutes, cooled in ice/water and suctioned off, NaCl residue is rewashed with ice-cold methanol. The filtrate is evaporated to dryness in a vacuum. The thus obtained crude product is dissolved in 133 ml of deionized water, added on a column (2.0 l of Amberlite® AMB 252c). The column is washed with deionized water until a conductivity of 23 μS is detected in the eluate. Then, the product is eluted with water/NH3. The fractions containing product are combined and evaporated to dryness. 68.2 g (78% of theory) of 10-(1-hydroxymethyl- 2,3-dihydroxypropyl)-1,4,7,10-tetraazacyclododecane is obtained.
Quantity
72.7 g
Type
reactant
Reaction Step One
Quantity
60.7 g
Type
reactant
Reaction Step Two
Quantity
42 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
97 mL
Type
reactant
Reaction Step Five
[Compound]
Name
252c
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
500 mL
Type
solvent
Reaction Step Seven
Name
Quantity
133 mL
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
ClCC(O)=O.[OH:6][CH:7]1[CH2:13][O:12]C(C)(C)[O:10][CH2:9][CH:8]1[N:16]1[CH2:27][CH2:26][NH:25][CH2:24][CH2:23][NH:22][CH2:21][CH2:20][NH:19][CH2:18][CH2:17]1.[OH-].[Na+].Cl>O>[OH:10][CH2:9][CH:8]([N:16]1[CH2:17][CH2:18][NH:19][CH2:20][CH2:21][NH:22][CH2:23][CH2:24][NH:25][CH2:26][CH2:27]1)[CH:7]([OH:6])[CH2:13][OH:12] |f:2.3|

Inputs

Step One
Name
Quantity
72.7 g
Type
reactant
Smiles
ClCC(=O)O
Step Two
Name
Quantity
60.7 g
Type
reactant
Smiles
OC1C(COC(OC1)(C)C)N1CCNCCNCCNCC1
Step Three
Name
Quantity
42 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
97 mL
Type
reactant
Smiles
Cl
Step Six
Name
252c
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
500 mL
Type
solvent
Smiles
O
Step Eight
Name
Quantity
133 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
stirred for one more hour at this temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the pH is maintained at 70° C
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is cooled to 30° C.
TEMPERATURE
Type
TEMPERATURE
Details
heated to 60° C.
CUSTOM
Type
CUSTOM
Details
Then, it is evaporated to dryness in a vacuum at this temperature
ADDITION
Type
ADDITION
Details
The residue is mixed twice with 310 ml of MeOH/EtOH each and in each case
CUSTOM
Type
CUSTOM
Details
again evaporated to dryness
ADDITION
Type
ADDITION
Details
The residue is then mixed with 620 ml of methanol
STIRRING
Type
STIRRING
Details
stirred at 50° C. for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
cooled in ice/water
CUSTOM
Type
CUSTOM
Details
The filtrate is evaporated to dryness in a vacuum
CUSTOM
Type
CUSTOM
Details
The thus obtained crude product
WASH
Type
WASH
Details
The column is washed with deionized water until a conductivity of 23 μS
WASH
Type
WASH
Details
Then, the product is eluted with water/NH3
ADDITION
Type
ADDITION
Details
The fractions containing product
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
OCC(C(CO)O)N1CCNCCNCCNCC1
Measurements
Type Value Analysis
AMOUNT: MASS 68.2 g
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 128.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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